6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride
Overview
Description
6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride typically involves the reaction of 6-methyl-2H-1,3-benzodioxole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Oxidized Products: Formed by oxidation reactions.
Reduced Products: Formed by reduction reactions.
Scientific Research Applications
6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as inhibiting enzyme function or modulating signaling pathways .
Comparison with Similar Compounds
6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride can be compared with other similar compounds, such as:
Benzodioxole Derivatives: These compounds share the benzodioxole core structure but differ in their substituent groups, which can significantly impact their chemical and biological properties.
Sulfonyl Chlorides: Compounds with the sulfonyl chloride functional group, which are widely used in organic synthesis for introducing sulfonyl groups into molecules.
Properties
IUPAC Name |
6-methyl-1,3-benzodioxole-5-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-6-7(13-4-12-6)3-8(5)14(9,10)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFACGYICDTWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246033-22-7 | |
Record name | 6-methyl-1,3-dioxaindane-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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